![molecular formula C6H15ClN4O2 B579898 L-Arginine-13C6,15N4 Hydrochloride CAS No. 202468-25-5](/img/structure/B579898.png)
L-Arginine-13C6,15N4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine-13C6,15N4 Hydrochloride is a stable isotope-labeled amino acid . It is used in heavy SILAC (Stable Isotope Labeling by Amino acids in Cell culture) media preparations for relative protein quantifications . It can also be used as a labeled standard in quantitative metabolomics research .
Molecular Structure Analysis
The linear formula for L-Arginine-13C6,15N4 Hydrochloride is H215N13C (15NH)15NH (13CH2)313CH (15NH2)13CO2H · HCl . Its molecular weight is 220.59 .Chemical Reactions Analysis
L-Arginine-13C6,15N4 Hydrochloride is the nitrogen donor for the synthesis of nitric oxide . Nitric oxide is a potent vasodilator that is deficient during times of sickle cell crisis .Physical And Chemical Properties Analysis
L-Arginine-13C6,15N4 Hydrochloride is a solid substance . It has an optical activity of [α]20/D +22°, c = 12 in 10% HCl . It is recommended to store it at room temperature away from light and moisture .Scientific Research Applications
Mass Spectrometry in Proteomics
L-Arginine-13C6,15N4 Hydrochloride is commonly used in SILAC (Stable Isotope Labeling with Amino Acids in Cell culture) to study protein expression by mass spectrometry. It allows for the generation of peptides with distinct mass shifts, facilitating the analysis of protein abundance and post-translational modifications .
Protein Expression Analysis
This compound is instrumental in labeling proteins within cells, which can then be tracked during cell culture experiments. It provides a way to study dynamic processes such as protein synthesis, degradation, and interaction .
Quantitative Proteomics
By using heavy isotopes, researchers can quantify proteins across different samples or conditions in a highly accurate manner. This is crucial for understanding biological processes and disease mechanisms .
Cell Signaling Studies
L-Arginine-13C6,15N4 Hydrochloride enables the investigation of cell signaling pathways by tracking changes in protein phosphorylation and other post-translational modifications .
Drug Discovery and Development
In pharmaceutical research, this compound aids in identifying potential drug targets and understanding drug effects at the proteomic level .
Metabolic Research
Researchers use L-Arginine-13C6,15N4 Hydrochloride to study metabolic pathways and fluxes, which is essential for understanding metabolic diseases and developing therapeutic strategies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-YAUSPDTOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C@@H]([13C](=O)O)[15NH2])[13CH2][15N]=[13C]([15NH2])[15NH2].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine-13C6,15N4 Hydrochloride |
Q & A
Q1: Why was L-Arginine-13C6,15N4 Hydrochloride used in this AML study?
A1: L-Arginine-13C6,15N4 Hydrochloride was specifically employed as a metabolic tracer in this research. The isotopic labeling (13C6,15N4) allowed researchers to track the metabolic fate of L-arginine within AML cells. By analyzing which metabolites incorporated the labeled atoms, they could determine the specific metabolic pathways that utilize L-arginine within these cells. This information is crucial for understanding how AML cells utilize nutrients and could potentially reveal metabolic vulnerabilities that could be therapeutically targeted.
Q2: What did the researchers learn about L-arginine metabolism in AML cells using L-Arginine-13C6,15N4 Hydrochloride?
A2: By using L-Arginine-13C6,15N4 Hydrochloride, the researchers discovered that L-arginine is metabolized through the urea cycle (producing ornithine) and subsequently contributes to the synthesis of polyamines (putrescine, spermidine, and spermine) in AML cells []. This finding highlighted the importance of polyamine metabolism in AML and led to further investigations into targeting this pathway as a potential therapeutic strategy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.